molecular formula C21H25ClN2OS B6587960 2-chloro-N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]benzamide CAS No. 1234957-26-6

2-chloro-N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]benzamide

Cat. No.: B6587960
CAS No.: 1234957-26-6
M. Wt: 389.0 g/mol
InChI Key: LDKAORWGHNCRQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]benzamide is a complex organic compound featuring a piperidine ring substituted with a chlorobenzamide group and a methylsulfanylphenyl group. This compound's unique structure provides it with distinct chemical and biological properties, making it valuable in various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize 2-chloro-N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]benzamide, a multi-step reaction sequence is typically employed:

  • Synthesis of 1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl}amine

    • Starting with commercially available piperidine, the methylsulfanylphenyl group is introduced via nucleophilic substitution.

    • The amine functionality is then introduced through a reductive amination process, using appropriate reducing agents like sodium triacetoxyborohydride.

  • Formation of this compound

    • This compound is synthesized by reacting the amine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine, which facilitates the formation of the amide bond.

Industrial Production Methods

The industrial production of this compound typically involves scaling up the laboratory synthesis methods with optimization for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors can be employed to ensure high efficiency and reproducibility in large-scale production.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones under appropriate conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : The benzamide group can be reduced to the corresponding amine under strong reducing conditions, employing reagents such as lithium aluminum hydride.

  • Substitution: : The chloro group on the benzamide can be displaced through nucleophilic aromatic substitution reactions with strong nucleophiles, such as sodium methoxide.

Common Reagents and Conditions

  • Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

  • Reducing agents: Sodium triacetoxyborohydride, lithium aluminum hydride

  • Bases: Triethylamine, sodium methoxide

Major Products Formed

  • Oxidation of the methylsulfanyl group results in sulfoxides and sulfones.

  • Reduction of the benzamide group yields the corresponding amine.

  • Nucleophilic substitution of the chloro group produces various substituted benzamides.

Scientific Research Applications

2-chloro-N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]benzamide has numerous scientific research applications:

  • Chemistry: : Serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

  • Biology: : Used to investigate the role of methylsulfanyl-containing compounds in biological systems and their interactions with biomolecules.

  • Medicine: : Potentially useful in drug discovery and development due to its unique structure and biological activity.

  • Industry: : Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

This compound’s biological effects are likely mediated through its interactions with specific molecular targets. It may bind to certain proteins or receptors, influencing cellular pathways and processes. The exact molecular targets and pathways involved depend on its specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar compounds to 2-chloro-N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]benzamide include:

  • 2-chloro-N-[(1-{[2-(ethylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]benzamide

  • 2-chloro-N-[(1-{[2-(methylthio)phenyl]methyl}piperidin-4-yl)methyl]benzamide

These compounds share structural similarities but differ in the nature of the substituents on the phenyl ring or the piperidine moiety, which can affect their reactivity and biological activity. The uniqueness of this compound lies in its specific substituent pattern, contributing to its distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2OS/c1-26-20-9-5-2-6-17(20)15-24-12-10-16(11-13-24)14-23-21(25)18-7-3-4-8-19(18)22/h2-9,16H,10-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKAORWGHNCRQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.